molecular formula C9H5F3N2O2 B6223810 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid CAS No. 2763759-12-0

2-(trifluoromethyl)-2H-indazole-3-carboxylic acid

Cat. No.: B6223810
CAS No.: 2763759-12-0
M. Wt: 230.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boron reagent with an aryl halide under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity . The use of continuous flow reactors can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-2H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole oxides, while reduction can produce indazole alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-2H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-2H-indazole-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the indazole core. This combination imparts enhanced chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds .

Properties

CAS No.

2763759-12-0

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.